molecular formula C14H12ClNO2 B6386909 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% CAS No. 1261991-76-7

2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95%

Cat. No. B6386909
CAS RN: 1261991-76-7
M. Wt: 261.70 g/mol
InChI Key: FKJKZNPUADATEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylphenyl)isonicotinic acid (2-C5-EIPA) is a derivative of isonicotinic acid (INA), a naturally occurring compound found in plants and animals. It is a white crystalline solid with a melting point of 119-120°C. 2-C5-EIPA has been used in scientific research for its potential applications in drug discovery and development, as well as in biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has been used in scientific research for its potential applications in drug discovery and development, as well as in biochemistry, physiology, and pharmacology. It has been used in studies of the effects of drugs on the central nervous system and in studies of the biochemical and physiological effects of drugs on the body.

Mechanism of Action

2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% is believed to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of cell proliferation and migration. It has also been suggested that 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% may be involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, and to have anti-epileptic effects. It has also been found to reduce the release of glutamate, an excitatory neurotransmitter, and to modulate the activity of the GABAergic system, which is involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized and purified, and is available in high purity (95%). It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can limit its use in certain types of experiments. In addition, it is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

Future research into 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% could include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further studies of its mechanism of action and its potential use in the treatment of neurological disorders, such as epilepsy, could be explored. Finally, its potential use in other areas, such as cancer research, could be investigated.

Synthesis Methods

2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% can be synthesized by a number of methods. One method involves reacting 4-ethylphenol with 2-chloro-5-methylpyridine in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 2-chloro-5-(4-ethylphenyl)isonicotinic acid, which can be purified by recrystallization.

properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJKZNPUADATEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687069
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid

CAS RN

1261991-76-7
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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